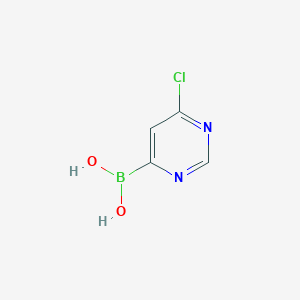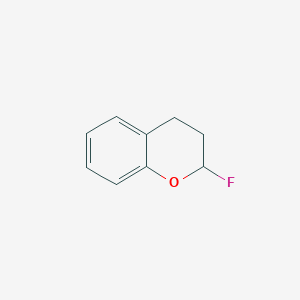
2-Fluorochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorochroman is an organic compound that belongs to the class of fluorochromanes It is characterized by the presence of a fluorine atom attached to the chroman ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorochroman typically involves the fluorination of chroman derivatives. One common method starts with the reaction of chroman with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated chromanones or chromanols.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated chromanones, chromanols, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Fluorochroman has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Fluorochroman exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological profiles. The exact pathways involved can vary, but often include interactions with cellular signaling cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorochroman: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromochroman: Contains a bromine atom, leading to different reactivity and properties.
2-Iodochroman: The presence of an iodine atom imparts unique characteristics compared to fluorine.
Uniqueness of 2-Fluorochroman
This compound stands out due to the unique properties imparted by the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity, stability, and biological activity. These attributes make this compound a valuable compound for various applications, particularly in the design of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
2-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9H,5-6H2 |
Clé InChI |
RDBPNHWQMMBSMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2OC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




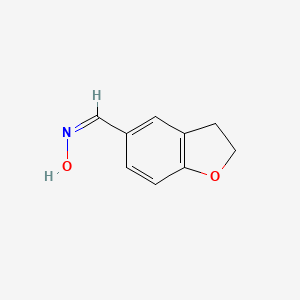
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
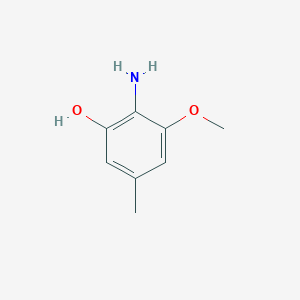

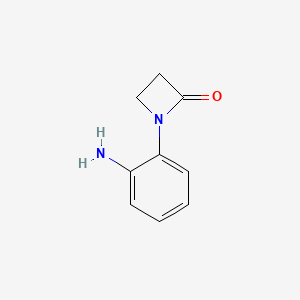


![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
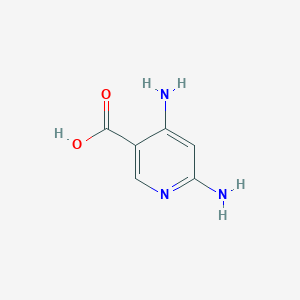
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
